methyl 2-benzylhydrazinecarboxylate
Overview
Description
methyl 2-benzylhydrazinecarboxylate is an organic compound with the molecular formula C_10H_11NO_2 It is a derivative of carbazic acid, where the hydrogen atom of the hydroxyl group is replaced by a methyl group, and the hydrogen atom of the amino group is replaced by a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbazic acid, 3-benzyl-, methyl ester typically involves the esterification of carbazic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Carbazic acid+MethanolAcid catalystCarbazic acid, 3-benzyl-, methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of carbazic acid, 3-benzyl-, methyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as sulfonic acid resins, can also improve the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
methyl 2-benzylhydrazinecarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to carbazic acid and methanol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH_4).
Substitution: The ester group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Carbazic acid and methanol.
Reduction: 3-benzylcarbazic alcohol.
Substitution: Various substituted carbazic acid derivatives.
Scientific Research Applications
methyl 2-benzylhydrazinecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be converted into an active pharmaceutical ingredient in the body.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbazic acid, 3-benzyl-, methyl ester depends on its specific application. In general, the ester group can be hydrolyzed in vivo to release the active carbazic acid, which can then interact with biological targets such as enzymes or receptors. The benzyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid: The parent compound of carbazic acid, with a simpler structure and different reactivity.
Methyl carbamate: Another ester of carbamic acid, with different substituents and properties.
Benzyl carbamate: Similar to carbazic acid, 3-benzyl-, methyl ester, but with a different ester group.
Uniqueness
methyl 2-benzylhydrazinecarboxylate is unique due to the presence of both a benzyl and a methyl ester group, which can influence its reactivity and biological activity. The combination of these groups can enhance the compound’s stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl N-(benzylamino)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)11-10-7-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFSXPGMAXVSDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219420 | |
Record name | Carbazic acid, 3-benzyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69353-11-3 | |
Record name | Carbazic acid, 3-benzyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069353113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbazic acid, 3-benzyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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